D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt
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Overview
Description
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is a novel microbial-associated molecular pattern that has garnered significant interest due to its potential as an immune modulator. This compound is a phosphorylated heptose metabolite, which plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate involves several steps, starting from D-mannose. The synthetic approach includes the elongation of the seventh carbon, employing mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate groups . The reaction conditions typically involve the use of specific enzymes and controlled pH levels to ensure the correct stereochemistry and phosphorylation.
Industrial Production Methods
Industrial production of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is still in the research phase, with efforts focused on optimizing the synthetic route for large-scale production. The use of biotechnological methods, including the expression of relevant enzymes in microbial hosts, is being explored to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and substitution reactions. These reactions are crucial for its role in the biosynthesis of lipopolysaccharides and its function as an immune modulator .
Common Reagents and Conditions
Common reagents used in the reactions involving D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include specific enzymes such as phosphatases and kinases. The reaction conditions often involve controlled pH levels, temperature, and the presence of cofactors like ATP .
Major Products
The major products formed from the reactions of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include various phosphorylated intermediates and final products involved in the biosynthesis of lipopolysaccharides .
Scientific Research Applications
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt has a wide range of scientific research applications:
Mechanism of Action
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate exerts its effects by acting as an immune modulator. It triggers inflammation by activating the TIFA-dependent NF-κB pathway, leading to the production of cytokines . The molecular targets involved include specific receptors on immune cells that recognize the phosphorylated heptose structure .
Comparison with Similar Compounds
Similar Compounds
D-Glycero-beta-D-manno-heptose 1-Phosphate: This compound also acts as an immune modulator but has a slightly different structure and function.
Adenosine-diphosphate-D-glycero-beta-D-manno-heptose: Another heptose derivative that triggers immune responses through different pathways.
Uniqueness
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate is unique due to its dual phosphorylation, which enhances its ability to modulate immune responses. This dual phosphorylation is not present in other similar compounds, making it a distinct and valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H12Na4O13P2 |
---|---|
Molecular Weight |
458.07 g/mol |
IUPAC Name |
tetrasodium;[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-phosphonatooxyoxan-2-yl]ethyl] phosphate |
InChI |
InChI=1S/C7H16O13P2.4Na/c8-2(1-18-21(12,13)14)6-4(10)3(9)5(11)7(19-6)20-22(15,16)17;;;;/h2-11H,1H2,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t2-,3+,4+,5+,6-,7+;;;;/m1..../s1 |
InChI Key |
ULMNMVLRBYWIAF-CKBUFGDHSA-J |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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